2-Hydrazinyl-1H-benzo[d]imidazol-1-amine
Description
Structure
2D Structure
Properties
CAS No. |
139883-61-7 |
|---|---|
Molecular Formula |
C7H9N5 |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-hydrazinylbenzimidazol-1-amine |
InChI |
InChI=1S/C7H9N5/c8-11-7-10-5-3-1-2-4-6(5)12(7)9/h1-4H,8-9H2,(H,10,11) |
InChI Key |
TUMLDHMRIOZXQR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2N)NN |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2N)NN |
Synonyms |
2H-Benzimidazol-2-one,1-amino-1,3-dihydro-,hydrazone(9CI) |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization Methodologies
Spectroscopic Analysis of 2-Hydrazinyl-1H-benzo[d]imidazole and its Derivatives
Spectroscopic analysis is fundamental to the characterization of 2-Hydrazinyl-1H-benzo[d]imidazole, offering detailed insights into its molecular framework. Techniques such as FT-IR, NMR, and mass spectrometry are routinely employed to confirm its synthesis and purity.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2-Hydrazinyl-1H-benzo[d]imidazole exhibits characteristic absorption bands that confirm the presence of its key structural features. sci-hub.se
The high-frequency region of the spectrum is dominated by N-H stretching vibrations. Strong peaks observed around 3314 cm⁻¹ and 3273 cm⁻¹ are assigned to the asymmetric and symmetric stretching vibrations of the terminal amino (-NH₂) group of the hydrazinyl moiety. sci-hub.se The N-H stretching of the benzimidazole (B57391) ring typically appears in the broad region of 3100-2500 cm⁻¹, often overlapping with C-H stretching bands, due to extensive hydrogen bonding.
The "fingerprint region" provides more specific information. A strong absorption band around 1620 cm⁻¹ is attributed to the C=N stretching vibration of the imidazole (B134444) ring. sci-hub.se An absorption at approximately 1664 cm⁻¹ corresponds to the N-H scissoring (bending) vibration of the amino group. sci-hub.se Aromatic C=C stretching vibrations from the benzene (B151609) ring are observed in the 1600-1450 cm⁻¹ range. The C-N stretching vibration of the hydrazinyl group attached to the benzimidazole ring gives rise to a band near 1268 cm⁻¹. sci-hub.se
In derivatives such as hydrazones, formed by the condensation of the hydrazinyl group with aldehydes or ketones, the FT-IR spectrum shows significant changes. Notably, the strong N-H stretching bands of the primary amine disappear, and a new, strong C=N stretching band for the azomethine group appears in the 1620-1600 cm⁻¹ region. nih.govrsc.org
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| ν(N-H) stretch (asymmetric) | ~3314 | -NH₂ (Hydrazinyl) |
| ν(N-H) stretch (symmetric) | ~3273 | -NH₂ (Hydrazinyl) |
| δ(N-H) bend | ~1664 | -NH₂ (Hydrazinyl) |
| ν(C=N) stretch | ~1620 | Imidazole Ring |
| ν(C-N) stretch | ~1268 | C-NHNH₂ |
NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide precise information about the chemical environment, connectivity, and number of different types of protons and carbons.
The ¹H NMR spectrum of 2-Hydrazinyl-1H-benzo[d]imidazole, typically recorded in a solvent like DMSO-d₆, provides a distinct set of signals corresponding to each type of proton in the molecule. sci-hub.se
The protons on the benzene portion of the benzimidazole ring system typically appear as two multiplets in the aromatic region. The protons at positions 4 and 7 are magnetically different from the protons at positions 5 and 6. This results in a multiplet observed around δ 7.10-7.12 ppm (2H) and another multiplet at approximately δ 6.83-6.85 ppm (2H). sci-hub.se
The labile protons of the N-H groups exchange with deuterium (B1214612) in the presence of D₂O and their signals are often broad. The proton of the benzimidazole ring N-H appears as a broad singlet. The protons of the hydrazinyl group (-NH-NH₂) also produce signals; a broad singlet for the secondary amine proton (NH) is observed around δ 7.80 ppm. sci-hub.se The chemical shift of the primary amine (-NH₂) protons can vary. In many hydrazone derivatives, the benzimidazole N-H proton signal is observed further downfield, often as a broad singlet around δ 11.5 ppm, due to changes in electronic environment and hydrogen bonding. nih.gov
| Proton Environment | Approximate Chemical Shift (δ ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| Ar-H (Positions 4 & 7) | 7.10 - 7.12 | Multiplet | 2H |
| Ar-H (Positions 5 & 6) | 6.83 - 6.85 | Multiplet | 2H |
| -NH- (Hydrazinyl) | ~7.80 | Broad Singlet | 1H |
| -NH- (Imidazole) | Variable (often >10) | Broad Singlet | 1H |
| -NH₂ (Hydrazinyl) | Variable | Broad Singlet | 2H |
While specific ¹³C NMR data for the parent 2-Hydrazinyl-1H-benzo[d]imidazole is not extensively reported, analysis of its derivatives provides insight into the expected chemical shifts. sci-hub.se The spectrum would show seven distinct carbon signals.
The carbon atom at position 2 (C2), being directly attached to two nitrogen atoms, is the most deshielded of the benzimidazole carbons (excluding substituents) and would be expected to appear significantly downfield. In various 2-substituted benzimidazoles, this signal typically appears in the range of δ 150-160 ppm. arabjchem.orgmdpi.com
The quaternary carbons of the benzene ring fused to the imidazole ring (C3a and C7a) are expected to resonate around δ 130-145 ppm. The four methine carbons (CH) of the benzene ring (C4, C5, C6, C7) would appear in the aromatic region, typically between δ 110-130 ppm. arabjchem.orgmdpi.com For example, in the closely related 2-(3-Hydroxybenzylidene)-1-(1H-benzimidazol-2-yl)hydrazine, the benzimidazole carbon signals are observed at δ 153.85, 141.39, and within the 113-130 ppm range. sci-hub.se
| Carbon Environment | Expected Chemical Shift Range (δ ppm) |
|---|---|
| C2 | 150 - 160 |
| C3a, C7a (Quaternary) | 130 - 145 |
| C4, C5, C6, C7 (Aromatic CH) | 110 - 130 |
Note: The expected ranges are based on data from benzimidazole and its derivatives.
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 2-Hydrazinyl-1H-benzo[d]imidazole (C₇H₈N₄), the calculated monoisotopic mass is 148.075 Da. In mass spectra, this would be observed as the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) at m/z 148 or 149, respectively.
The fragmentation pattern provides structural information. Under electron ionization (EI), a common fragmentation pathway for benzimidazole derivatives involves the cleavage of the substituent at the 2-position. For 2-Hydrazinyl-1H-benzo[d]imidazole, the initial fragmentation would likely involve the loss of the hydrazinyl radical (•NHNH₂) or related neutral fragments like diazene (B1210634) (N₂H₂), leading to characteristic daughter ions. The stability of the benzimidazole ring means it often remains intact as a major fragment ion in the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Crystallographic Studies for Definitive Structural Determination
While spectroscopic methods provide powerful evidence for molecular structure, single-crystal X-ray diffraction provides the most definitive proof of atomic connectivity and the three-dimensional arrangement of the molecule in the solid state. This technique determines precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.
To date, the specific crystal structure of the parent compound, 2-Hydrazinyl-1H-benzo[d]imidazole, has not been widely reported in publicly accessible crystallographic databases. However, crystal structures of numerous derivatives have been elucidated. researchgate.net For instance, studies on derivatives like 2-aminobenzimidazole (B67599) have shown that the benzimidazole ring system is essentially planar. researchgate.net These crystal structures are often stabilized by extensive networks of intermolecular hydrogen bonds involving the N-H groups of the imidazole ring and the substituents. researchgate.net It is highly probable that 2-Hydrazinyl-1H-benzo[d]imidazole would also exhibit a planar benzimidazole core and form strong intermolecular hydrogen bonds via its multiple N-H donor and acceptor sites, leading to a well-ordered crystalline lattice.
Theoretical and Computational Chemistry Investigations of 2 Hydrazinyl 1h Benzo D Imidazole
Quantum Chemical Studies on Reaction Mechanisms and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the intrinsic properties of molecules. These studies are crucial for elucidating reaction pathways and understanding the electronic nature that governs molecular reactivity.
Quantum chemical studies have been applied to understand the reaction dynamics of hydrazinyl-substituted benzimidazoles, particularly their susceptibility to aerobic oxidation. consensus.app Investigations into the aerobic oxidation of 2-hydrazinyl-1-methyl-1H-benzo[d]imidazole have revealed that the aminoguanidine (B1677879) moiety is particularly prone to oxidation, a process that can compete with or hinder intended reactions like hydrazinolysis. consensus.app Computational modeling suggests a potential mechanism for the aerobic benzylic oxidation of related 2-benzylbenzo[d]imidazoles involves the formation of an enamine tautomer. researchgate.net This tautomer, with an electron-rich center on the benzyl (B1604629) sp2 carbon, could undergo an electrophilic addition of molecular oxygen to form a zwitterionic peroxide intermediate, which is then converted to a hydroperoxide. researchgate.net Such quantum chemical insights are vital for predicting reaction outcomes and optimizing synthetic conditions to favor desired products over oxidation byproducts. consensus.appresearchgate.net
The electronic properties of benzimidazole (B57391) derivatives have been extensively studied using DFT methods to understand their structure and reactivity. nih.govresearchgate.netresearchgate.net These studies involve optimizing the molecular geometry and calculating various electronic parameters. asianpubs.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The HOMO energy indicates the ability of a molecule to donate an electron, while the LUMO energy reflects its ability to accept an electron. sapub.org A small HOMO-LUMO energy gap generally implies higher chemical reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) plots are used to identify the sites on the molecule that are susceptible to electrophilic and nucleophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool used to study intramolecular bonding, interactions between bonds, and charge delocalization within the molecule. sapub.org These computational analyses provide a detailed picture of the molecule's electronic distribution and are fundamental in predicting its interaction with other chemical species. researchgate.netsapub.org
| Computational Method | Parameter | Typical Finding for Benzimidazole Derivatives | Significance |
|---|---|---|---|
| DFT (B3LYP) | HOMO Energy | High values indicate electron-donating tendency. sapub.org | Predicts reactivity towards electrophiles. |
| DFT (B3LYP) | LUMO Energy | Low values indicate electron-accepting tendency. sapub.org | Predicts reactivity towards nucleophiles. |
| DFT (B3LYP) | HOMO-LUMO Gap | A smaller gap suggests higher reactivity and lower stability. researchgate.net | Indicates molecular reactivity and charge transfer potential. |
| DFT | MEP/ESP Plots | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net | Visualizes sites for molecular interactions. |
| NBO Analysis | Charge Delocalization | Reveals intramolecular bonding and hyperconjugative interactions. sapub.org | Explains molecular stability and electronic structure. |
Molecular Modeling and Simulation Approaches
Molecular modeling techniques extend from quantum mechanics to classical mechanics, allowing for the study of larger systems and dynamic processes. These approaches are particularly valuable in medicinal chemistry for designing and evaluating potential drug candidates.
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. For benzimidazole derivatives, this approach has been used to develop models for various therapeutic targets. researchgate.net
A study on benzimidazole-based agonists for the Farnesoid X receptor identified a five-feature pharmacophore model, HHHRR, as the most predictive. researchgate.net This model consists of three hydrophobic features (H) and two aromatic rings (R), outlining the key structural requirements for agonist activity. researchgate.net Similarly, for tubulin inhibitors that target the colchicine (B1669291) binding site, common pharmacophoric features include a hydrogen bond donor, three hydrogen bond acceptors, two hydrophobic centers, and a planar group. semanticscholar.org Identifying such features is a critical first step in the rational design of new, more potent compounds and in virtual screening of compound libraries to find new leads. researchgate.netsemanticscholar.org
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is widely used to understand the interactions that stabilize the ligand-protein complex and to estimate the strength of this association.
For benzimidazole derivatives, molecular docking has been extensively used to investigate their binding modes with various protein targets, including tubulin. nih.gov Studies on 1H-benzimidazole-2-yl hydrazones have used docking simulations to clarify their binding mode within the colchicine-binding site of tubulin. nih.gov These simulations can reveal specific interactions, such as hydrophobic interactions with amino acid residues like Cys241 and Ala316, and the formation of hydrogen bonds with residues like Leu255. semanticscholar.org Such detailed insights into the binding mode are crucial for understanding the structure-activity relationship and for designing derivatives with improved affinity and selectivity for the target protein. nih.govnih.gov
| Target Protein | Binding Site | Key Interacting Residues (Examples) | Type of Interaction | Reference |
|---|---|---|---|---|
| Tubulin | Colchicine Site | Cys241, Ala316 | Hydrophobic | semanticscholar.org |
| Tubulin | Colchicine Site | Leu255 | Hydrogen Bond | semanticscholar.org |
| Tubulin | Colchicine Site | Lys254, Leu248 | Hydrophobic | semanticscholar.org |
| PARP-1 | AD Binding Site | Not specified | Hydrogen Bond | nih.gov |
In silico methods encompass a range of computational tools used to predict the biological properties of molecules before they are synthesized and tested experimentally. These predictions can include Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential biological activities and target selectivity. nih.gov
For benzimidazole derivatives, theoretical calculations of ADME properties are often performed using tools like QikProp, which analyzes physically significant descriptors and pharmacological properties. nih.gov These calculations help assess the drug-likeness of compounds, for instance, by checking their compliance with Lipinski's rule of five. nih.gov Furthermore, molecular docking studies can predict the potential for a compound to interact with specific biological targets. researchgate.net For example, docking benzimidazole derivatives against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes can suggest potential analgesic and anti-inflammatory activities. researchgate.net These in silico predictions are invaluable for prioritizing which compounds to synthesize and for identifying potential off-target effects, thereby streamlining the drug discovery process. nih.govresearchgate.net
Computational Approaches for Structure-Activity Relationship (SAR) Elucidation
The exploration of the structure-activity relationships (SAR) of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine and its analogs is a critical step in the rational design of novel therapeutic agents. Computational chemistry provides a powerful toolkit to investigate these relationships at a molecular level, offering insights that can guide the synthesis of more potent and selective compounds. Through techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking, researchers can decipher the key structural features that govern the biological activity of this class of molecules.
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is predicated on the principle that the biological effect of a molecule is a function of its physicochemical properties. nih.gov For this compound derivatives, a QSAR study would involve the calculation of a wide array of molecular descriptors for a set of analogs with known biological activities. These descriptors can be categorized into several classes, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) parameters. sphinxsai.com
Multiple Linear Regression (MLR) is a commonly employed statistical method in QSAR to develop a model that links these descriptors to the observed activity. nih.gov The resulting equation can not only predict the activity of novel, unsynthesized compounds but also provide valuable insights into the mechanism of action. researchgate.net For instance, a positive coefficient for a particular descriptor would suggest that increasing its value could enhance the biological activity, and vice versa.
A hypothetical QSAR model for a series of this compound derivatives might reveal that the antifungal activity is primarily influenced by the lipophilicity (logP) and the molar refractivity of substituents on the benzoimidazole ring. sphinxsai.com Such a model would indicate that optimizing these properties could lead to the development of more potent antifungal agents. sphinxsai.com The statistical quality of a QSAR model is typically assessed using parameters like the correlation coefficient (r²), which measures the goodness of fit, and the cross-validated correlation coefficient (q²), which evaluates the predictive ability of the model.
To further illustrate the application of computational methods in SAR elucidation, molecular docking simulations can be employed. This technique predicts the preferred orientation of a ligand when bound to a specific receptor target, as well as the binding affinity. researchgate.net For this compound derivatives, docking studies could be performed against a relevant biological target, such as a specific enzyme or receptor implicated in a disease pathway.
The results of a docking study are often presented in terms of a docking score, which is an estimation of the binding free energy. A lower docking score generally indicates a more favorable binding interaction. researchgate.net By comparing the docking scores and binding modes of a series of analogs, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. This information is invaluable for designing new derivatives with improved affinity and selectivity. For example, if a docking study reveals a critical hydrogen bond between the hydrazinyl group and a specific amino acid residue in the receptor's active site, modifications that enhance this interaction could be prioritized.
Biological Activity and Mechanistic Insights of 2 Hydrazinyl 1h Benzo D Imidazole Derivatives
In Vitro Antimicrobial and Antiparasitic Activity
Anthelmintic Activity Against Parasitic Organisms (e.g., Trichinella spiralis)
Derivatives of 2-hydrazinyl-1H-benzo[d]imidazole have demonstrated significant anthelmintic properties, particularly against the parasitic nematode Trichinella spiralis. In vitro studies have highlighted the potent larvicidal effects of various benzimidazolyl-2-hydrazones.
A series of newly synthesized benzimidazolyl-2-hydrazones bearing hydroxyl- and methoxy-groups were shown to be more active against encapsulated T. spiralis larvae than the clinically used drugs albendazole (B1665689) and ivermectin. nih.gov Notably, two specific derivatives, 5b and 5d, resulted in 100% effectiveness, killing all parasitic larvae within a 24-hour incubation period at concentrations of both 50 and 100 μg/ml. nih.gov
Further research into fifteen benzimidazolyl-2-hydrazones of fluoro-, hydroxy-, and methoxy-substituted benzaldehydes confirmed their strong anthelmintic activity. asianpubs.orgresearchgate.net The compounds 7j, 2-(3-hydroxybenzylidene)-1-(5(6)-methyl-1H-benzimidazol-2-yl)hydrazone, and 7i, 2-(3-hydroxybenzylidene)-1-(1H-benzimidazol-2-yl)hydrazone, were the most potent, achieving 100% activity against isolated muscle larvae of Trichinella spiralis after 24 hours of incubation. asianpubs.orgresearchgate.net The significant larvicidal effect of these benzimidazole (B57391) hydrazones is attributed to the combination of the benzimidazole and hydrazone pharmacophores, further modulated by the presence of hydroxyl and/or methoxyl groups on the arylidene moiety. nih.gov
The mechanism of this anthelmintic action is believed to be mediated through the inhibition of tubulin polymerization, a mode of action shared with other well-known benzimidazole anthelmintics. asianpubs.orgresearchgate.net Studies have confirmed the ability of these benzimidazolyl-2-hydrazones to modulate microtubule polymerization. asianpubs.orgresearchgate.net
Table 1: In Vitro Anthelmintic Activity of Selected 2-Hydrazinyl-1H-benzo[d]imidazole Derivatives Against Trichinella spiralis
| Compound | Concentration (µg/mL) | Incubation Time (hours) | Efficacy (%) | Reference |
| 5b (a dihydroxy hydrazone) | 50 and 100 | 24 | 100 | nih.gov |
| 5d (a dihydroxy hydrazone) | 50 and 100 | 24 | 100 | nih.gov |
| 7i (2-(3-hydroxybenzylidene)-1-(1H-benzimidazol-2-yl)hydrazone) | Not Specified | 24 | 100 | asianpubs.orgresearchgate.net |
| 7j (2-(3-hydroxybenzylidene)-1-(5(6)-methyl-1H-benzimidazol-2-yl)hydrazone) | Not Specified | 24 | 100 | asianpubs.orgresearchgate.net |
Antifungal Activity of Novel Benzimidazole Derivatives
The benzimidazole scaffold is a core component of various compounds exhibiting a wide spectrum of biological activities, including antifungal properties. Research has extended to derivatives of 2-hydrazinyl-1H-benzo[d]imidazole, which have shown inhibitory effects against several fungal species, including important phytopathogens.
A study focused on novel fused heterocyclic compounds synthesized from 2-((1-(substituted phenyl)hydrazinyl)alkyl)-1H-benzo[d]imidazoles demonstrated notable fungicidal activities. researchgate.net When tested in vitro at a concentration of 50 μg/mL, many of these benzo researchgate.netnih.govimidazo[1,2-d] researchgate.netresearchgate.netmdpi.comtriazine derivatives showed significant inhibition against the plant pathogenic fungi Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici. researchgate.net
Specifically, certain compounds exhibited strong and, in some cases, broad-spectrum activity. For instance, compounds 4g, 4n, 4u, and 4v displayed inhibition rates exceeding 50% against all three tested fungi. researchgate.net The highest antifungal activities were observed with compound 4o against B. cinerea (76.7% inhibition), compound 4b against R. solani (63.5% inhibition), and compound 4t against C. capsici (66.8% inhibition). researchgate.net These findings suggest that the benzo researchgate.netnih.govimidazo[1,2-d] researchgate.netresearchgate.netmdpi.comtriazine structure, derived from a hydrazinyl benzimidazole intermediate, is a promising lead for the development of new agricultural fungicides. researchgate.net
Additionally, other studies have reported on the antifungal potential of benzimidazole-hydrazone derivatives against Candida species. For instance, certain derivatives have shown significant activity against Candida glabrata and Candida krusei, with MIC50 values as low as 1.95 µg/mL. cumhuriyet.edu.tr
Table 2: In Vitro Antifungal Activity of Benzo researchgate.netnih.govimidazo[1,2-d] researchgate.netresearchgate.netmdpi.comtriazine Derivatives at 50 µg/mL
| Compound | Botrytis cinerea (% Inhibition) | Rhizoctonia solani (% Inhibition) | Colletotrichum capsici (% Inhibition) | Reference |
| 4b | - | 63.5 | - | researchgate.net |
| 4g | >50 | >50 | 60.3 | researchgate.net |
| 4n | >50 | >50 | 58.9 | researchgate.net |
| 4o | 76.7 | - | - | researchgate.net |
| 4t | - | - | 66.8 | researchgate.net |
| 4u | >50 | >50 | >50 | researchgate.net |
| 4v | >50 | >50 | 60.1 | researchgate.net |
Antibacterial Spectrum and Efficacy Against Bacterial Strains
Derivatives of 2-hydrazinyl-1H-benzo[d]imidazole have been investigated for their antibacterial properties, demonstrating a range of efficacy against both Gram-positive and Gram-negative bacteria.
A series of synthesized benzimidazole-hydrazones showed moderate to strong antibacterial activities against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net In another study, certain 2-Cl-benzimidazole derivatives, which can be precursors to hydrazinyl derivatives, displayed promising activity. Compounds 2d, 2e, 3a, 3b, 3c, 4d, and 4e showed notable efficacy against Bacillus cereus, S. aureus, and P. aeruginosa with a Minimum Inhibitory Concentration (MIC) of 6.2 μg/mL, and excellent activity against E. coli with an MIC of 3.1 μg/mL. nih.gov
Furthermore, compounds 3d and 3e from the same series exhibited even better activity, with an MIC of 3.1 μg/mL against both Gram-positive and Gram-negative bacterial strains, outperforming the reference drugs chloramphenicol (B1208) and cycloheximide (B1669411) in some cases. nih.gov These two compounds also showed superior activity against B. cereus and P. aeruginosa compared to the reference drug paromomycin, and a similar inhibition pattern against S. aureus and E. coli. nih.gov
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Benzimidazole Derivatives Against Various Bacterial Strains
| Compound/Derivative Class | Bacillus cereus (µg/mL) | Staphylococcus aureus (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Escherichia coli (µg/mL) | Reference |
| 2-Cl-benzimidazoles (2d, 2e, 3a, 3b, 3c, 4d, 4e) | 6.2 | 6.2 | 6.2 | 3.1 | nih.gov |
| 2-Cl-benzimidazoles (3d, 3e) | 3.1 | 3.1 | 3.1 | 3.1 | nih.gov |
Evaluation of Anticancer and Cytotoxic Potential in Cell Lines
In Vitro Cytotoxicity Assays Against Cancer Cell Lines (e.g., MCF-7 breast cancer cells)
The cytotoxic potential of 2-hydrazinyl-1H-benzo[d]imidazole derivatives has been evaluated against various cancer cell lines, with a particular focus on MCF-7 breast cancer cells. Studies on a series of 1H-benzimidazole-2-yl hydrazones, which are derived from 2-hydrazinyl-1H-benzo[d]imidazole, have demonstrated low to moderate cytotoxic effects against this cell line. asianpubs.org
These findings indicate that while the compounds exhibit antiproliferative activity, their potency against MCF-7 cells is not exceptionally high under the tested conditions. asianpubs.org The research suggests that the benzimidazolyl-2-hydrazone structure is a viable scaffold for developing compounds with anticancer properties, although further structural modifications may be necessary to enhance their cytotoxic effects against breast cancer cells. asianpubs.org The antiproliferative activity of these compounds against MCF-7 cells has been documented in multiple studies, confirming a consistent, albeit moderate, effect. nih.govmdpi.com
Modulation of Cellular Processes and Targets (e.g., Inhibition of Tubulin Polymerization)
A key mechanism underlying the biological activity of 2-hydrazinyl-1H-benzo[d]imidazole derivatives is the inhibition of tubulin polymerization. asianpubs.orgresearchgate.netmdpi.com This mechanism is closely linked to both their anthelmintic and potential anticancer effects. asianpubs.orgresearchgate.net Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.
Research has shown that 1H-benzimidazol-2-yl hydrazones are capable of interfering with tubulin polymerization in vitro. mdpi.com These compounds can elongate the nucleation phase and slow down the rate of tubulin polymerization, with an effect comparable to that of nocodazole, a known tubulin inhibitor. mdpi.com Molecular docking studies suggest that these hydrazone derivatives may bind to the colchicine (B1669291) binding site on tubulin. mdpi.com
The merging of the benzimidazole core with a phenyl hydrazone moiety provides an effective scaffold for the design of tubulin polymerization inhibitors. mdpi.com The presence of hydroxy substituents on the phenyl ring has been found to further enhance this inhibitory effect. mdpi.com The ability of these compounds to modulate microtubule polymerization has been confirmed, and it is suggested that this is the primary mechanism through which they exert their anthelmintic action, similar to other benzimidazole-based anthelmintics. asianpubs.orgresearchgate.net This shared mechanism provides a strong rationale for the observed dual anthelmintic and antiproliferative activities of these compounds. nih.gov
Investigation of Mutant p53 Reactivation in In Vitro Models
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its mutation is a factor in over half of all human cancers. nih.govnih.gov The inactivation of p53 often occurs through missense mutations within its DNA-binding domain, leading to a defective yet abundant protein. nih.gov Consequently, the reactivation of these p53 mutants is a significant therapeutic strategy in oncology. nih.govnih.gov
Recent research has identified that certain benzimidazole derivatives, particularly hydrazone scaffolds, can function as zinc metallochaperones (ZMCs). acs.org These compounds are capable of restoring the proper folding and function of specific zinc-deficient p53 mutants. acs.org The mechanism involves the chelator molecules shuttling zinc into cells, thereby replenishing the metal ion essential for the p53's structural integrity and tumor suppressor activity. acs.org Studies have shown that benzothiazolyl, benzoxazolyl, and benzimidazolyl hydrazones can bind zinc and effectively reactivate mutant p53 in vitro, with efficacy comparable to other known ZMCs like thiosemicarbazones. acs.org This approach not only restores the tumor suppressor function but may also inhibit the "gain-of-function" oncogenic properties that some p53 mutants acquire. nih.gov The feasibility of identifying such small molecule correctors through computational and in vitro screening has been demonstrated, leading to compounds that can induce a conformational change in mutant p53, re-establish its DNA binding capabilities, and trigger p53-dependent transcription programs. nih.govnih.gov
Enzymatic and Receptor Interaction Studies
Inhibition of Specific Enzymes (e.g., Aldose Reductase)
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. frontiersin.org Under hyperglycemic conditions, the increased activity of this pathway is a key factor in the development of long-term diabetic complications. frontiersin.orgnih.gov Therefore, inhibitors of aldose reductase (ARIs) are a major focus for therapeutic intervention. nih.gov
Derivatives of the benzimidazole scaffold have been synthesized and evaluated as potent and selective aldose reductase inhibitors. For instance, a series of nih.govsmolecule.comnih.govtriazino[4,3-a]benzimidazole acetic acid derivatives were tested for their in vitro and in vivo efficacy. nih.gov One compound from this series, PS11, demonstrated high inhibitory activity with an IC50 value of 0.32 µM and proved effective in preventing cataract development in galactosemic rats. nih.gov Importantly, these compounds showed high selectivity for aldose reductase (ALR2) over related enzymes like aldehyde reductase (ALR1), which is crucial for avoiding adverse side effects. nih.govnih.gov Quantitative structure-activity relationship (QSAR) analyses on benzimidazole acetic acid derivatives have indicated that the inhibitory activity is strongly influenced by the thermodynamic and electronic properties of the substituents. ijddd.com Specifically, lower lipophilicity and the presence of electronegative groups are associated with higher aldose reductase inhibitory activity. ijddd.com
Table 1: Aldose Reductase Inhibitory Activity of Selected Benzimidazole Derivatives
| Compound | Class | IC50 (µM) | Selectivity | Reference |
|---|---|---|---|---|
| PS11 | nih.govsmolecule.comnih.govtriazino[4,3-a]benzimidazole acetic acid derivative | 0.094 | Selective for ALR2 over ALR1, sorbitol dehydrogenase, and glutathione (B108866) reductase | nih.govrsc.org |
| 8a | 2H-benzothiazine 1,1-dioxide derivative | 0.094 | Potent and selective | rsc.org |
Interaction with Nucleic Acids and its Implications on DNA/RNA Synthesis
The benzimidazole nucleus is a key structural motif in many compounds designed to interact with DNA and interfere with its associated processes. researchgate.net Certain derivatives, such as 2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine, are being explored for their potential as anticancer agents due to their ability to interact with DNA and inhibit cell proliferation. smolecule.com The proposed mechanism involves the planar benzimidazole core facilitating π-π stacking interactions with the aromatic residues of DNA bases, while the hydrazinyl group can form covalent bonds with nucleophilic sites, disrupting cellular processes. smolecule.com
These interactions can lead to various biological outcomes, including the induction of apoptosis, blockade of cell cycle progression, and inhibition of enzymes crucial for DNA synthesis and repair, such as topoisomerases and polymerases. researchgate.netmdpi.com The ability of benzimidazole derivatives to damage the DNA of cancer cells is a significant area of investigation. researchgate.net By suppressing the enzymes involved in nucleic acid formation, these compounds can inhibit DNA transcription, ultimately leading to cell death. researchgate.net
Receptor Antagonism Studies (e.g., NMDA Receptor)
The N-methyl-D-aspartate (NMDA) receptor is a glutamate (B1630785) receptor and ion channel protein found in nerve cells that is critical for synaptic plasticity and memory function. researchgate.net However, its overactivation is linked to various central nervous system (CNS) diseases. researchgate.net Benzimidazole derivatives have been identified as a novel class of NMDA receptor antagonists. researchgate.netnih.gov
A series of benzimidazole-2-carboxamide derivatives were found to be selective antagonists for the NR2B subtype of the NMDA receptor. researchgate.net Structure-activity relationship studies have highlighted the importance of specific structural elements, such as hydrogen bond donor groups on the benzimidazole skeleton, for biological activity. researchgate.net Similarly, studies on benzimidazole-2-carboxylic acids have shown their ability to act as glycine-site antagonists of the NMDA receptor, with IC50 values in the micromolar range. nih.gov The carboxylate function at the 2-position of the benzimidazole ring appears to be crucial for this affinity. nih.gov These findings underscore the potential of the benzimidazole scaffold in developing antagonists for specific NMDA receptor subtypes for therapeutic applications in neurological disorders. nih.gov
Antioxidant Activity Profiling
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. tandfonline.com Benzimidazole derivatives have demonstrated significant antioxidant and free radical scavenging properties. nih.govnih.govtandfonline.com
In vitro studies have evaluated various series of benzimidazole derivatives for their ability to inhibit lipid peroxidation and scavenge free radicals. nih.govnih.govtandfonline.comnih.gov For example, novel benzimidazoles carrying thiosemicarbazide (B42300) and triazole moieties showed significant inhibitory effects on NADPH-dependent lipid peroxidation in rat liver microsomes and interacted with the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govtandfonline.com Another study on imines containing 1H-benzimidazoles found that these compounds exhibited lipid peroxidation inhibitory activity ranging from 15-57%. nih.govnih.gov The most active compound in that series, which had a p-bromophenyl substituent, caused 57% inhibition of lipid peroxidation. nih.govnih.gov Furthermore, 1H-benzimidazole-2-yl hydrazones bearing hydroxyl groups have been synthesized and shown to be effective radical scavengers against DPPH and ABTS radicals, demonstrating the potential for developing compounds with combined biological activities. unl.pt While some benzimidazole derivatives themselves may not have direct antioxidant activity, they can act as retarders of metal-catalyzed autoxidations. researchgate.net
Table 2: Antioxidant Activity of Selected Benzimidazole Derivatives
| Compound Series | Assay | Activity | Reference |
|---|---|---|---|
| 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazides | Lipid Peroxidation (LPO) Inhibition | 15-57% inhibition | nih.govnih.gov |
| Benzimidazoles with thiosemicarbazide/triazole moieties | DPPH Radical Scavenging | Significant interaction | nih.govtandfonline.com |
General Mechanistic Pathways and Target Identification in Biological Systems
The benzimidazole scaffold is recognized for its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities. researchgate.netresearchgate.net Its derivatives have been developed as inhibitors of various enzymes and receptors, demonstrating their versatility in medicinal chemistry. researchgate.net
Key biological targets for benzimidazole-based compounds include:
Kinases: Many benzimidazole derivatives act as potent inhibitors of protein kinases, which are crucial regulators of cellular processes like growth and proliferation. mdpi.com They have been identified as inhibitors of receptor tyrosine kinases such as EGFR and VEGFR-2, as well as cyclin-dependent kinases (CDKs), which are pivotal in cancer progression. nih.govtandfonline.commdpi.com
Topoisomerases: As enzymes that regulate the topology of DNA, topoisomerases are established targets for cancer therapy. Certain 2-substituted benzimidazole derivatives have been identified as potent Topoisomerase II inhibitors, displaying greater activity than some standard drugs. nih.gov
DNA and Associated Proteins: As discussed previously, benzimidazoles can bind to DNA, but they also target DNA-associated proteins. researchgate.net This includes inhibition of enzymes involved in epigenetic modifications like histone deacetylases (HDACs), which play a critical role in gene expression and DNA repair in cancer cells. rsc.org
Tubulin: Some benzimidazole anthelmintics exert their effect by inhibiting the polymerization of tubulin, a key component of the cytoskeleton. This mechanism has also been explored for anticancer applications. researchgate.net
The identification of these targets is often achieved through a combination of in vitro biological assays, in silico molecular docking studies, and structure-activity relationship analyses. tandfonline.comnih.gov This multi-faceted approach allows for the rational design and optimization of benzimidazole derivatives as selective and potent agents for a variety of therapeutic applications. researchgate.netresearchgate.net
Future Research Directions and Potential Applications
Role as Versatile Precursors for Novel Heterocyclic Compounds
The chemical architecture of 2-hydrazinyl-1H-benzo[d]imidazole derivatives makes them ideal precursors for the synthesis of a variety of fused and substituted heterocyclic compounds. The hydrazinyl moiety is highly nucleophilic and can readily react with a range of electrophiles, leading to the formation of new ring systems.
Future research will likely focus on exploiting this reactivity to construct novel heterocyclic frameworks. For instance, condensation reactions with dicarbonyl compounds, such as β-diketones and β-ketoesters, can yield pyrazole-substituted benzimidazoles. Similarly, reactions with isothiocyanates and carbon disulfide can lead to the formation of thiadiazole and thiourea derivatives, respectively. The synthesis of hydrazones through condensation with various aldehydes and ketones is another key area. researchgate.netnih.gov These hydrazones can serve as intermediates for further cyclization reactions to produce pyrazoline, oxadiazole, and triazole derivatives.
The exploration of multicomponent reactions involving 2-hydrazinyl-1H-benzo[d]imidazole derivatives is another promising avenue. These reactions allow for the construction of complex molecular architectures in a single step, which is highly efficient and aligns with the principles of green chemistry. The resulting novel heterocyclic systems can then be screened for a wide range of biological activities and material properties.
Table 1: Examples of Heterocyclic Systems Derived from 2-Hydrazinyl-1H-benzo[d]imidazole Precursors
| Reactant | Resulting Heterocycle | Potential Applications |
|---|---|---|
| β-Diketones | Pyrazole-substituted benzimidazoles | Medicinal Chemistry |
| Aldehydes/Ketones | Hydrazones | Synthetic Intermediates |
| Isothiocyanates | Thiourea-benzimidazole hybrids | Bioactive Scaffolds |
Rational Design and Synthesis of New Bioactive Scaffolds
The benzimidazole (B57391) nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. ijarsct.co.innih.gov The introduction of a hydrazinyl group at the 2-position provides a strategic point for modification to design new bioactive molecules.
Future research will focus on the rational design of novel benzimidazole-based scaffolds with specific biological targets in mind. By combining the 2-hydrazinyl-1H-benzo[d]imidazole core with other pharmacophores, it is possible to create hybrid molecules with enhanced or novel biological activities. For example, the synthesis of Schiff bases by reacting the hydrazinyl group with various substituted aldehydes can lead to compounds with potential antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net
Molecular docking and computational studies will play a crucial role in the rational design process. These techniques can help in predicting the binding affinity of newly designed molecules to specific biological targets, such as enzymes and receptors, thus guiding the synthetic efforts towards the most promising candidates. The development of libraries of diverse 2-hydrazinyl-1H-benzo[d]imidazole derivatives for high-throughput screening will accelerate the discovery of new lead compounds for various diseases. researchgate.net
Table 2: Potential Bioactive Scaffolds from 2-Hydrazinyl-1H-benzo[d]imidazole Derivatives
| Derivative Class | Potential Biological Activity |
|---|---|
| Hydrazones | Antimicrobial, Antiviral, Anticancer researchgate.net |
| Pyrazole derivatives | Anti-inflammatory, Analgesic |
| Triazole derivatives | Antifungal, Antimicrobial |
Application in Analytical Chemistry for Enhanced Detection and Separation
The structural features of 2-hydrazinyl-1H-benzo[d]imidazole and its derivatives, particularly their ability to form stable complexes with metal ions and their potential for fluorescence, suggest their utility in analytical chemistry.
Future research could explore the development of new analytical reagents based on this scaffold. The hydrazone derivatives, for instance, can act as chromogenic or fluorogenic sensors for the detection of specific metal ions. The nitrogen atoms in the benzimidazole ring and the hydrazinyl group can coordinate with metal ions, leading to a change in the electronic properties of the molecule, which can be detected by spectrophotometry or spectrofluorometry.
Furthermore, these compounds could be immobilized on solid supports to create new materials for solid-phase extraction and separation of metal ions. The selectivity of these materials towards different metal ions can be tuned by modifying the substituents on the benzimidazole ring and the hydrazone moiety. This could lead to the development of simple, rapid, and cost-effective methods for the determination and separation of trace amounts of metal ions in environmental and biological samples.
Exploration of Material Science Applications
While the primary focus of benzimidazole research has been in medicinal chemistry, there is a growing interest in their material science applications. ijarsct.co.inscispace.com The unique electronic and photophysical properties of benzimidazole derivatives make them attractive candidates for the development of new functional materials.
Future research in this area could investigate the potential of 2-hydrazinyl-1H-benzo[d]imidazole derivatives in the design of organic light-emitting diodes (OLEDs), fluorescent sensors, and nonlinear optical materials. The extended π-conjugated system in many of its derivatives can lead to interesting photoluminescent properties. scispace.com The ability of the benzimidazole core to participate in hydrogen bonding and π-π stacking interactions can be exploited for the construction of supramolecular assemblies and liquid crystals. scispace.com
The development of new polymers incorporating the 2-hydrazinyl-1H-benzo[d]imidazole moiety is another exciting possibility. These polymers could exhibit enhanced thermal stability, mechanical strength, and specific electronic properties, making them suitable for a range of applications, including high-performance plastics, membranes for fuel cells, and materials for electronic devices. scienceopen.com
Opportunities for Advanced Mechanistic Investigations and Target Validation
A deeper understanding of the mechanism of action of bioactive 2-hydrazinyl-1H-benzo[d]imidazole derivatives is crucial for their further development as therapeutic agents. Future research should focus on detailed mechanistic studies to identify their specific cellular targets and signaling pathways.
Techniques such as proteomics, genomics, and molecular biology can be employed to elucidate the mode of action of these compounds. For example, identifying the specific enzymes or receptors that these molecules interact with can provide valuable insights for the design of more potent and selective drugs. Validating these targets is a critical step in the drug discovery pipeline.
Furthermore, advanced spectroscopic and computational methods can be used to study the binding interactions between these compounds and their biological targets at the atomic level. This information can guide the optimization of the lead compounds to improve their efficacy and reduce potential side effects. The development of photoaffinity probes based on the 2-hydrazinyl-1H-benzo[d]imidazole scaffold could also be a valuable tool for target identification and validation.
Q & A
Q. What are the standard synthetic routes for 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine?
The compound is synthesized via a multi-step protocol:
- Step 1 : React o-phenylenediamine with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol .
- Step 2 : Treat the thiol derivative with hydrazine hydrate in methanol to yield 2-hydrazinyl-1H-benzo[d]imidazole.
- Step 3 : Condense with aromatic aldehydes/ketones in the presence of glacial acetic acid to form hydrazinecarboxamide derivatives . Characterization involves IR spectroscopy (e.g., S-H stretch at 2634 cm⁻¹, N-H at 3395 cm⁻¹), ¹H-NMR (δ12.31 for S-H), and ESI-MS for molecular ion confirmation .
Q. How is the compound characterized using spectroscopic methods?
Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., hydrazinyl N-H stretches at 3464–3024 cm⁻¹) .
- ¹H-NMR : Signals at δ10.93 (benzimidazole N-H) and δ12.31 (thiol S-H) confirm structural motifs .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 229.30 for derivatives) .
- Elemental Analysis : Validates purity (deviations < ±0.4% from theoretical values) .
Q. What intermediates are critical in its synthesis?
- 1H-Benzo[d]imidazole-2-thiol : Synthesized from o-phenylenediamine and carbon disulfide .
- 2-Hydrazinyl-1H-benzo[d]imidazole : Intermediate formed via hydrazine substitution .
- Hydrazinecarboxamide derivatives : Final products after condensation with aldehydes/ketones .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize electronic properties?
DFT methods (e.g., Becke’s hybrid functional with exact exchange terms) predict molecular orbitals, charge distribution, and reactivity. For example:
- Exact-exchange inclusion : Reduces errors in atomization energies (<2.4 kcal/mol deviation) .
- Correlation-energy functionals : Combine electron density and kinetic-energy terms (Colle-Salvetti formula) for accurate electronic structure modeling . Application: Calculate HOMO-LUMO gaps to guide derivatization for targeted bioactivity .
Q. How to resolve contradictions in biological activity data?
- Dose-response assays : Establish concentration-dependent trends (e.g., IC₅₀ values for anticonvulsant activity) .
- Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups vs. aromaticity) to isolate pharmacophores .
- Computational docking : Map binding interactions (e.g., with GABA receptors) to rationalize discrepancies .
Q. What challenges arise in scaling up synthesis?
- Reaction conditions : Optimize solvent (methanol vs. ethanol), temperature (80–85°C for condensations), and stoichiometry to minimize side products .
- Purification : Column chromatography or recrystallization required for hydrazinecarboxamide derivatives due to polar byproducts .
Q. How to design derivatives for specific biological targets?
- Substituent screening : Introduce electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups to modulate bioavailability .
- Bioisosteric replacement : Replace hydrazinyl with imidazole or triazole moieties while retaining hydrogen-bonding capacity .
- In silico screening : Use virtual libraries to predict uPAR or kinase binding (e.g., IPR-1 derivatives) .
Q. What are best practices for reaction optimization?
- Catalyst screening : Pd/C for hydrogenation or Oxone® for oxidations .
- Solvent systems : Toluene/NaOH(aq) for nucleophilic substitutions; DMSO enhances solubility in polar reactions .
- Kinetic control : Monitor reaction progress via TLC to isolate intermediates (e.g., hydrazinyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
